molecular formula C17H19FN4O3 B2542910 (E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885182-16-1

(E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No. B2542910
CAS RN: 885182-16-1
M. Wt: 346.362
InChI Key: XTCMAMAOGYYDAF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a cyano group (-CN), an ethyl group (-C2H5), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction known as cyclization. The fluorophenyl group could be introduced through a reaction known as electrophilic aromatic substitution. The exact synthesis route would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would give the molecule a certain degree of rigidity. The cyano group would introduce polarity to the molecule, which could affect its solubility and reactivity .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction. The piperazine ring could participate in reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano group could increase its polarity, affecting properties such as solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve testing its biological activity, studying its reactivity, or investigating its physical properties .

properties

IUPAC Name

ethyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-2-25-17(24)22-9-7-21(8-10-22)12-13(11-19)16(23)20-15-5-3-14(18)4-6-15/h3-6,12H,2,7-10H2,1H3,(H,20,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMAMAOGYYDAF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

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